2-amino-6-(1,3-benzodioxol-5-yl)-5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
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Overview
Description
2,6-DIAMINO-5-[2-AMINO-6-(2H-1,3-BENZODIOXOL-5-YL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex heterocyclic compound that features a pyrimidine core with various functional groups attached.
Preparation Methods
The synthesis of 2,6-DIAMINO-5-[2-AMINO-6-(2H-1,3-BENZODIOXOL-5-YL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves the ring transformation reaction of 2-hetaryl-2-(tetrahydro-2-furanyliden)acetonitriles with amidines . The general synthetic pathway includes the interaction of guanidine with enol ethers of β-ketonitriles and enaminonitriles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine core.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,6-DIAMINO-5-[2-AMINO-6-(2H-1,3-BENZODIOXOL-5-YL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Mechanism of Action
The compound exerts its effects primarily by inhibiting dihydrofolate reductase (DHFR). DHFR is an essential enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. Inhibition of DHFR prevents the biosynthesis of thymidine, leading to the suppression of DNA synthesis and cell proliferation . This mechanism is particularly relevant in the context of developing drugs for cancer and infectious diseases.
Comparison with Similar Compounds
Similar compounds include other 2,6-diaminopyrimidine derivatives, such as:
Methotrexate: A well-known DHFR inhibitor used in cancer therapy.
Trimethoprim: An antibacterial agent that also targets DHFR.
Pyrimethamine: Used in the treatment of malaria.
Compared to these compounds, 2,6-DIAMINO-5-[2-AMINO-6-(2H-1,3-BENZODIOXOL-5-YL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE may offer unique structural features that enhance its binding affinity and specificity for DHFR, potentially leading to improved therapeutic efficacy .
Properties
Molecular Formula |
C17H14N8O4 |
---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
2-amino-6-(1,3-benzodioxol-5-yl)-5-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H14N8O4/c18-12-9(14(26)24-16(19)22-12)8-10-13(23-17(20)25-15(10)27)21-11(8)5-1-2-6-7(3-5)29-4-28-6/h1-3H,4H2,(H5,18,19,22,24,26)(H4,20,21,23,25,27) |
InChI Key |
BGHFGVOSGWTMHX-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C4=C(N3)N=C(NC4=O)N)C5=C(N=C(NC5=O)N)N |
Origin of Product |
United States |
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